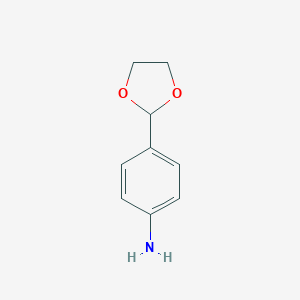

4-(1,3-Dioxolan-2-yl)aniline

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

4-(1,3-dioxolan-2-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c10-8-3-1-7(2-4-8)9-11-5-6-12-9/h1-4,9H,5-6,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGTSXXZWXWHAKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(O1)C2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60456105 | |

| Record name | 4-(1,3-dioxolan-2-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60456105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19073-14-4 | |

| Record name | 4-(1,3-dioxolan-2-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60456105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Physical and chemical properties of 4-(1,3-Dioxolan-2-yl)aniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 4-(1,3-Dioxolan-2-yl)aniline, a versatile intermediate in organic synthesis. This document collates available data on its molecular characteristics, spectral properties, and chemical behavior, offering a valuable resource for its application in research and development.

Core Physical and Chemical Properties

This compound, also known as 4-aminobenzaldehyde ethylene acetal, is a stable derivative of 4-aminobenzaldehyde where the aldehyde functional group is protected as a cyclic acetal.[1][2] This protection renders the aldehyde group unreactive under various conditions, allowing for selective reactions at the amino group.

Table 1: General and Physical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₁NO₂ | [1] |

| Molecular Weight | 165.19 g/mol | [1][3] |

| CAS Number | 19073-14-4 | [1][2] |

| Appearance | Not explicitly stated, likely a solid | Inferred |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Solubility | Data not available |

Synthesis and Experimental Protocol

The synthesis of this compound is typically achieved through the acid-catalyzed acetalization of 4-aminobenzaldehyde with ethylene glycol. This reaction is a standard method for the protection of aldehyde functional groups.

Caption: Synthesis of this compound.

General Experimental Protocol

The following is a generalized experimental protocol based on standard acetalization procedures.[4][5][6]

Materials:

-

4-Aminobenzaldehyde

-

Ethylene glycol (1.1 - 1.5 equivalents)

-

Anhydrous toluene or benzene

-

Acid catalyst (e.g., p-toluenesulfonic acid, 0.01 - 0.05 equivalents)

-

Anhydrous sodium sulfate or magnesium sulfate

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 4-aminobenzaldehyde, toluene (or benzene), and ethylene glycol.

-

Add the acid catalyst to the mixture.

-

Heat the reaction mixture to reflux. The water formed during the reaction is azeotropically removed and collected in the Dean-Stark trap.

-

Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

-

Upon completion, cool the reaction mixture to room temperature.

-

Neutralize the acid catalyst with a mild base (e.g., saturated sodium bicarbonate solution).

-

Separate the organic layer and wash it with water and brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

The crude product can be purified by recrystallization or column chromatography.

Spectral Properties

Detailed, experimentally obtained spectra for this compound are not widely published. However, the expected spectral characteristics can be predicted based on its chemical structure.

Table 2: Predicted Spectral Data for this compound

| Spectroscopy | Expected Peaks/Signals |

| ¹H NMR | - Aromatic protons (AA'BB' system): ~ δ 6.6-7.4 ppm - Acetal proton (-O-CH-O-): ~ δ 5.7-5.8 ppm (singlet) - Dioxolane methylene protons (-O-CH₂-CH₂-O-): ~ δ 3.9-4.1 ppm (multiplet) - Amine protons (-NH₂): Broad singlet, chemical shift variable (can be exchanged with D₂O) |

| ¹³C NMR | - Aromatic carbons: ~ δ 114-150 ppm (4 signals) - Acetal carbon (-O-CH-O-): ~ δ 102-104 ppm - Dioxolane methylene carbons (-O-CH₂-CH₂-O-): ~ δ 65 ppm |

| IR (Infrared) | - N-H stretching (primary amine): Two bands in the region 3300-3500 cm⁻¹ - C-H stretching (aromatic): ~ 3000-3100 cm⁻¹ - C-H stretching (aliphatic): < 3000 cm⁻¹ - C=C stretching (aromatic): ~ 1500-1600 cm⁻¹ - C-N stretching (aromatic amine): ~ 1250-1350 cm⁻¹ - C-O stretching (acetal): Strong bands in the region 1000-1200 cm⁻¹ |

| Mass Spectrometry | - Molecular ion peak (M⁺): m/z = 165 - Fragmentation patterns may include loss of the dioxolane ring fragments or cleavage of the C-N bond. |

Chemical Reactivity and Stability

The chemical reactivity of this compound is dominated by the presence of the aromatic amino group, with the aldehyde functionality being protected.

Reactivity of the Amino Group

The amino group is a powerful activating group and directs electrophilic substitution to the ortho and para positions of the benzene ring. However, since the para position is already substituted, electrophilic substitution will primarily occur at the ortho positions.

Caption: Electrophilic substitution on the aromatic ring.

Common reactions involving the amino group include:

-

N-Acylation: The amino group can be readily acylated with acyl halides or anhydrides to form the corresponding amides. This reaction is often performed in the presence of a base to neutralize the acid byproduct.

-

Diazotization: The primary aromatic amine can be converted to a diazonium salt upon treatment with nitrous acid (generated in situ from NaNO₂ and a strong acid) at low temperatures. The resulting diazonium salt is a versatile intermediate for various subsequent reactions.

Stability and Deprotection of the Dioxolane Group

The 1,3-dioxolane group is generally stable under neutral and basic conditions. However, it is susceptible to hydrolysis under acidic conditions, which will regenerate the aldehyde functionality. This deprotection is a key step in multi-step syntheses where the aldehyde needs to be unmasked at a later stage.

Caption: Acid-catalyzed deprotection of the dioxolane group.

Safety and Handling

While a comprehensive safety data sheet with all GHS classifications is not available, general precautions for handling aromatic amines should be followed.

-

Handling: Use in a well-ventilated area. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids.

-

Toxicity: Aromatic amines are generally considered to be toxic and should be handled with care. Avoid inhalation of dust or vapors.

Conclusion

This compound is a valuable synthetic intermediate that allows for selective transformations of the amino group while the aldehyde functionality is protected. Although detailed experimental data on some of its physical properties are limited, its synthesis and reactivity can be understood from fundamental principles of organic chemistry. This guide provides a solid foundation for researchers and drug development professionals to effectively utilize this compound in their synthetic endeavors. Further experimental investigation is warranted to fully characterize its physical and spectral properties.

References

- 1. This compound | C9H11NO2 | CID 11126624 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 19073-14-4 [chemicalbook.com]

- 3. caming.com [caming.com]

- 4. CN102276575B - Method for preparing 1,3-dioxolane - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. RU2036919C1 - Method of 1,3-dioxolane synthesis - Google Patents [patents.google.com]

An In-depth Technical Guide to 4-(1,3-Dioxolan-2-yl)aniline (CAS: 19073-14-4)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-(1,3-Dioxolan-2-yl)aniline, a versatile chemical intermediate. The information is curated for researchers, scientists, and professionals in drug development, offering insights into its properties, synthesis, and applications.

Core Physicochemical Properties

This compound, also known as 4-aminobenzaldehyde ethylene acetal, is a solid organic compound.[1] Its core structure features an aniline moiety substituted with a 1,3-dioxolane ring. This structure makes it a useful building block in organic synthesis. A summary of its key physicochemical properties is presented in the table below.

| Property | Value | Source(s) |

| CAS Number | 19073-14-4 | [1] |

| Molecular Formula | C₉H₁₁NO₂ | [1] |

| Molecular Weight | 165.19 g/mol | [1] |

| Melting Point | 75-79 °C | |

| Boiling Point | 74-79 °C | |

| Physical Form | Solid | [1] |

| Solubility | Data not readily available. A related compound, 3-aminobenzaldehyde ethylene acetal, is soluble in organic solvents. |

Synthesis

Proposed Experimental Protocol: Acetalization of 4-Aminobenzaldehyde

-

Reaction Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, add 4-aminobenzaldehyde, an excess of ethylene glycol, and a suitable solvent such as toluene.

-

Catalyst Addition: Add a catalytic amount of an acid catalyst, such as p-toluenesulfonic acid.

-

Reaction Execution: Heat the mixture to reflux. The water formed during the reaction is azeotropically removed using the Dean-Stark apparatus.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture and neutralize the acid catalyst with a base, such as sodium bicarbonate solution.

-

Extraction and Purification: Extract the product with a suitable organic solvent. Wash the organic layer with brine, dry it over an anhydrous salt like sodium sulfate, and concentrate it under reduced pressure. The crude product can be further purified by recrystallization or column chromatography.

The following diagram illustrates the general workflow for this synthesis.

Applications in Research and Development

This compound serves as a key intermediate in the synthesis of more complex molecules. Its primary applications are in materials science and medicinal chemistry.

-

Luminogens and Fluorescent Polyimides: This compound is used as a reagent in the preparation of luminogenic materials and fluorescent polyimides.[2] The aniline group can be readily diazotized and coupled or condensed to form polymers with desirable photophysical properties.

-

Caspase-3 Inhibitors: It has also been utilized in the synthesis of a novel class of small molecule caspase-3 inhibitors.[2] Caspase-3 is a key enzyme in the apoptotic pathway, making its inhibitors potential therapeutic agents for diseases characterized by excessive cell death.

The general structure of 1,3-dioxolane derivatives has been associated with a broad range of biological activities, including antibacterial, antifungal, antineoplastic, and antiviral properties. However, specific biological activity data for this compound is not extensively documented.

Biological Activity and Toxicity

There is a notable lack of publicly available data on the specific biological activity and toxicity of this compound. Safety Data Sheets for the compound often state "no data available" for many toxicological and ecotoxicological endpoints. This indicates that comprehensive studies on its biological effects have likely not been conducted or are not publicly disclosed. Researchers and drug development professionals should handle this compound with appropriate caution, following standard laboratory safety procedures for chemical intermediates with unknown toxicological profiles.

Conclusion

This compound is a valuable chemical building block with established applications in the synthesis of specialized polymers and potential therapeutic agents. While its physicochemical properties are reasonably well-documented, a significant data gap exists regarding its specific biological activity and toxicity. The provided synthesis protocol offers a general guideline, which may require optimization for specific laboratory conditions. As with any chemical intermediate, further research into its biological and toxicological profile is warranted, particularly if it is to be considered for applications in drug development.

References

Spectroscopic and Structural Elucidation of 4-(1,3-Dioxolan-2-yl)aniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 4-(1,3-Dioxolan-2-yl)aniline. The information presented herein is essential for its identification, characterization, and utilization in research and development, particularly in the context of medicinal chemistry and materials science where aniline derivatives are of significant interest. This document details predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside standardized experimental protocols for their acquisition.

Spectroscopic Data Summary

The following tables summarize the predicted spectroscopic data for this compound (Molecular Formula: C₉H₁₁NO₂, Molecular Weight: 165.19 g/mol ).[1][2] This data is compiled based on established principles of spectroscopic interpretation and comparison with structurally related compounds.

Table 1: Predicted ¹H NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~6.7 - 6.8 | Doublet | 2H | Ar-H (ortho to NH₂) |

| ~7.2 - 7.3 | Doublet | 2H | Ar-H (meta to NH₂) |

| ~5.7 | Singlet | 1H | O-CH-O |

| ~4.0 - 4.1 | Multiplet | 4H | O-CH₂-CH₂-O |

| ~3.6 | Broad Singlet | 2H | NH₂ |

Predicted based on typical chemical shifts for aromatic amines and dioxolane moieties.

Table 2: Predicted ¹³C NMR Data

| Chemical Shift (δ) ppm | Assignment |

| ~146 | Ar-C (C-NH₂) |

| ~128 | Ar-C (CH, meta to NH₂) |

| ~115 | Ar-C (CH, ortho to NH₂) |

| ~130 | Ar-C (C-dioxolane) |

| ~103 | O-CH-O |

| ~65 | O-CH₂-CH₂-O |

Predicted based on typical chemical shifts for substituted anilines and dioxolane rings.

Table 3: Predicted IR Absorption Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450 - 3300 | Strong, Broad | N-H stretch (asymmetric and symmetric) |

| 3100 - 3000 | Medium | Aromatic C-H stretch |

| 2980 - 2850 | Medium | Aliphatic C-H stretch |

| 1620 - 1580 | Strong | Aromatic C=C stretch & N-H bend |

| 1520 - 1480 | Strong | Aromatic C=C stretch |

| 1280 - 1180 | Strong | C-N stretch |

| 1200 - 1000 | Strong | C-O stretch (dioxolane) |

Predicted based on characteristic infrared absorption frequencies for aromatic amines and cyclic acetals.[3]

Table 4: Predicted Mass Spectrometry (EI-MS) Data

| m/z | Relative Intensity (%) | Assignment |

| 165 | High | [M]⁺ (Molecular Ion) |

| 164 | Moderate | [M-H]⁺ |

| 120 | Moderate | [M - C₂H₅O]⁺ |

| 92 | High | [C₆H₆N]⁺ |

| 73 | Moderate | [C₃H₅O₂]⁺ (dioxolane fragment) |

Predicted based on common fragmentation patterns for aromatic compounds and acetals. The molecular ion is expected to be prominent due to the aromatic ring.

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra are to be recorded on a standard NMR spectrometer (e.g., 400 or 500 MHz).

-

Sample Preparation: Approximately 10-20 mg of this compound is dissolved in 0.6-0.8 mL of a deuterated solvent, typically chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), in a 5 mm NMR tube. Tetramethylsilane (TMS) is used as an internal standard (0 ppm).

-

¹H NMR Acquisition: The spectrum is acquired using a standard pulse sequence. Key parameters include a spectral width of approximately 16 ppm, a sufficient number of scans to ensure a good signal-to-noise ratio (typically 16-64 scans), and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: The spectrum is acquired using a proton-decoupled pulse sequence. A wider spectral width of approximately 220 ppm is used. A larger number of scans (typically 1024 or more) and a longer relaxation delay (2-5 seconds) are required due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

Infrared (IR) Spectroscopy

FT-IR spectrum is to be recorded on a Fourier-transform infrared spectrometer.

-

Sample Preparation (KBr Pellet Method): A small amount of this compound (1-2 mg) is intimately mixed and ground with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar. The mixture is then pressed under high pressure to form a transparent pellet.

-

Data Acquisition: A background spectrum of the empty sample compartment is recorded. The KBr pellet containing the sample is then placed in the sample holder, and the spectrum is recorded, typically in the range of 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrum (EI-MS) is to be obtained using a mass spectrometer equipped with an electron ionization source.

-

Sample Introduction: The sample is introduced into the ion source, typically via a direct insertion probe or after separation by gas chromatography (GC). For direct insertion, a small amount of the solid sample is placed in a capillary tube.

-

Ionization: The sample is vaporized, and the gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV). This causes ionization and fragmentation of the molecules.

-

Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The detector records the abundance of each ion.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of this compound.

Caption: Workflow for the spectroscopic characterization of this compound.

References

Technical Guide: Solubility and Stability of 4-(1,3-Dioxolan-2-yl)aniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the inferred solubility and stability of 4-(1,3-Dioxolan-2-yl)aniline. Due to the limited availability of specific experimental data for this compound, this guide infers its physicochemical properties based on the well-established characteristics of its constituent functional groups: the aniline moiety and the 1,3-dioxolane (acetal) ring. Detailed, adaptable experimental protocols for determining these properties are also provided.

Core Compound Characteristics

This compound is an aromatic amine containing a cyclic acetal. The aniline portion of the molecule is known to be susceptible to oxidation and can exhibit basic properties, while the dioxolane group is stable under neutral and basic conditions but labile to acid-catalyzed hydrolysis.[1][2] These characteristics are critical considerations in its handling, formulation, and storage.

Inferred Solubility Profile

The solubility of this compound is dictated by the interplay between the polar aniline and dioxolane groups and the nonpolar benzene ring. Aniline itself is slightly soluble in water and readily soluble in most organic solvents.[3] The presence of the dioxolane group is expected to slightly increase polarity compared to aniline.

Table 1: Inferred Solubility of this compound

| Solvent Class | Representative Solvents | Inferred Solubility | Rationale |

| Polar Protic | Water | Slightly Soluble | The hydrophobic benzene ring limits aqueous solubility, though the polar amine and dioxolane groups contribute some affinity.[4] |

| Methanol, Ethanol | Soluble | The compound is expected to be soluble in lower alcohols due to hydrogen bonding and dipole-dipole interactions.[5] | |

| Polar Aprotic | Acetone, Acetonitrile | Soluble | Good solubility is anticipated due to dipole-dipole interactions.[4] |

| Dimethyl Sulfoxide (DMSO) | Soluble | Expected to be a good solvent due to its high polarity. | |

| Nonpolar | Hexane, Toluene | Sparingly Soluble to Insoluble | The overall polarity of the molecule is likely too high for significant solubility in nonpolar solvents.[5] |

| Chlorinated | Dichloromethane, Chloroform | Soluble | These solvents are effective for a wide range of organic compounds, including those with moderate polarity.[4] |

| Aqueous Acid | Dilute HCl, Dilute H₂SO₄ | Highly Soluble | The basic aniline moiety will be protonated to form a highly soluble anilinium salt.[4] |

| Aqueous Base | Dilute NaOH | Slightly Soluble | Solubility is not expected to significantly increase in basic conditions as the compound itself is basic. |

Stability Profile

The stability of this compound is influenced by pH, temperature, light, and the presence of oxidizing agents. The aniline moiety is prone to oxidation, which can be accelerated by light and air, often leading to discoloration.[3] The dioxolane ring is susceptible to hydrolysis under acidic conditions.[1][6]

Table 2: Inferred Stability of this compound under Stress Conditions

| Condition | Expected Stability | Primary Degradation Pathway |

| Acidic (pH < 5) | Unstable | Rapid hydrolysis of the 1,3-dioxolane ring to form 4-aminobenzaldehyde and ethylene glycol.[6] |

| Neutral (pH 6-8) | Moderately Stable | Slow oxidation of the aniline group upon exposure to air and light, leading to colored degradation products.[3] |

| Basic (pH > 9) | Stable | Both the aniline and the acetal functional groups are generally stable under basic conditions.[1] |

| Oxidative (e.g., H₂O₂) | Unstable | Oxidation of the aniline nitrogen can lead to nitroso, nitro, and polymeric species.[7] |

| Thermal (Elevated Temp.) | Moderately Stable | Degradation may be accelerated, particularly oxidative processes. |

| Photolytic (UV/Vis Light) | Unstable | Light exposure is known to promote the oxidation and polymerization of anilines.[3] |

Proposed Degradation Pathways

The primary degradation pathways for this compound are anticipated to be acid-catalyzed hydrolysis of the dioxolane ring and oxidation of the aniline moiety.

Experimental Protocols

The following are generalized protocols that can be adapted to quantitatively determine the solubility and stability of this compound.

Protocol 1: Determination of Equilibrium Solubility

This protocol determines the saturation solubility of the compound in various solvents at a controlled temperature.

-

Preparation : Add an excess amount of this compound to a series of vials, each containing a known volume (e.g., 2 mL) of the selected solvents (water, methanol, acetonitrile, etc.).

-

Equilibration : Seal the vials and agitate them at a constant temperature (e.g., 25 °C) for a set period (e.g., 24-48 hours) to ensure equilibrium is reached. A shaking incubator or magnetic stirrers can be used.

-

Sample Preparation : After equilibration, allow the vials to stand undisturbed for a sufficient time to allow undissolved solids to settle.

-

Filtration/Centrifugation : Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm syringe filter or centrifuge to remove any remaining solid particles.

-

Quantification : Dilute the clear filtrate with a suitable solvent and quantify the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation : Calculate the solubility from the measured concentration and the dilution factor. Express the results in units such as mg/mL or mol/L.

Protocol 2: Forced Degradation (Stress Testing)

This protocol is designed to identify potential degradation products and degradation pathways, in line with ICH guidelines for stability testing.[8][9]

-

Stock Solution Preparation : Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions :

-

Acid Hydrolysis : Mix the stock solution with an equal volume of 0.1 M HCl. Heat at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 24 hours).

-

Base Hydrolysis : Mix the stock solution with an equal volume of 0.1 M NaOH. Heat at a controlled temperature (e.g., 60 °C) for a defined period.

-

Oxidative Degradation : Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for a defined period.

-

Thermal Degradation : Store the stock solution at an elevated temperature (e.g., 60 °C) in the dark.

-

Photolytic Degradation : Expose the stock solution to a controlled light source (e.g., a photostability chamber) as per ICH Q1B guidelines.

-

-

Sample Analysis : At specified time points, withdraw aliquots from each stress condition. If necessary, neutralize the acidic and basic samples. Analyze all samples by a stability-indicating HPLC method (e.g., with a gradient elution and a photodiode array detector) to separate the parent compound from any degradation products.

-

Data Evaluation : Determine the percentage of degradation by comparing the peak area of the parent compound in the stressed samples to that in an unstressed control sample. Identify and characterize the major degradation products.

Experimental and Analytical Workflow

A systematic workflow is essential for the comprehensive assessment of solubility and stability.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. m.youtube.com [m.youtube.com]

- 3. Aniline | C6H5NH2 | CID 6115 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. The Solubility of Aniline_Chemicalbook [chemicalbook.com]

- 6. Acetal Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]

- 7. The degradation products of aniline in the solutions with ozone and kinetic investigations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ijsdr.org [ijsdr.org]

An In-depth Technical Guide on the Crystal Structure of 4-(1,3-Dioxolan-2-yl)aniline

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest search, a solved crystal structure for 4-(1,3-Dioxolan-2-yl)aniline has not been deposited in publicly accessible crystallographic databases. This guide, therefore, provides a summary of its known properties and outlines a generalized, comprehensive experimental protocol for its synthesis, crystallization, and subsequent crystal structure determination via single-crystal X-ray diffraction.

Introduction

This compound is an aromatic amine containing a dioxolane functional group. Such compounds are valuable intermediates in organic synthesis and are of interest in medicinal chemistry and materials science.[1] The dioxolane group can serve as a protecting group for a carbonyl functionality, which can be revealed under acidic conditions, making this molecule a useful building block for more complex structures. Understanding the three-dimensional arrangement of atoms in the solid state is crucial for predicting its physical properties, molecular interactions, and potential applications in drug design and materials engineering. This guide provides the known physicochemical data for this compound and a detailed, generalized methodology for determining its crystal structure.

Physicochemical Properties

While a definitive crystal structure is not publicly available, a collection of chemical and computed physical properties has been compiled from various sources. These data provide a foundational understanding of the molecule.[2]

| Property | Value | Source |

| Molecular Formula | C₉H₁₁NO₂ | PubChem[2] |

| Molecular Weight | 165.19 g/mol | PubChem[2] |

| CAS Number | 19073-14-4 | PubChem[2] |

| IUPAC Name | This compound | PubChem[2] |

| Canonical SMILES | C1COC(O1)C2=CC=C(C=C2)N | PubChem[2] |

| InChI Key | AGTSXXZWXWHAKH-UHFFFAOYSA-N | PubChem[2] |

| Appearance | White to yellow to orange powder or crystals | TCI Chemicals |

| Boiling Point | 74-79 °C | Sigma-Aldrich[3] |

Generalized Experimental Protocol for Crystal Structure Determination

The following sections outline a standard, multi-step process for the synthesis, crystallization, and structural analysis of a compound like this compound.

A common route for the synthesis of this compound involves the protection of 4-aminobenzaldehyde with ethylene glycol.

-

Reaction: 4-aminobenzaldehyde is reacted with an excess of ethylene glycol in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) in a solvent such as toluene.

-

Apparatus: A Dean-Stark apparatus is typically used to remove the water formed during the reaction, driving the equilibrium towards the product.

-

Purification: The crude product is often purified by column chromatography on silica gel or by distillation.[4]

The growth of high-quality single crystals is the most critical and often the most challenging step for X-ray diffraction analysis.[5] Several methods can be employed for the crystallization of an aromatic amine.[6][7]

-

Solvent Selection: A suitable solvent or solvent system is one in which the compound is sparingly soluble at room temperature but readily soluble at an elevated temperature.[6] For aromatic amines, common solvents for recrystallization include ethanol, methanol, acetone, ethyl acetate, and mixtures with non-polar solvents like hexanes.[7]

-

Common Crystallization Techniques:

-

Slow Evaporation: A solution of the compound in a suitable solvent is left undisturbed in a loosely covered container, allowing the solvent to evaporate slowly over days or weeks.

-

Slow Cooling: A saturated solution of the compound at a high temperature is allowed to cool slowly to room temperature, or even lower temperatures, to induce crystallization.

-

Vapor Diffusion: A concentrated solution of the compound in one solvent is placed in a small, open vial, which is then placed in a larger sealed container with a second, more volatile solvent in which the compound is less soluble. The vapor of the second solvent slowly diffuses into the first, reducing the solubility of the compound and promoting crystal growth.

-

Layering: A solution of the compound is carefully layered with a less dense, miscible solvent in which the compound is insoluble. Crystals may form at the interface of the two solvents.

-

Once suitable crystals are obtained (typically 0.1-0.3 mm in size and free of defects), they are analyzed using a single-crystal X-ray diffractometer.[8][9]

-

Crystal Mounting: A high-quality crystal is selected under a microscope and mounted on a goniometer head.[10]

-

Data Collection: The mounted crystal is placed in the X-ray beam (commonly Mo Kα radiation, λ = 0.71073 Å).[11][12] The crystal is rotated, and a series of diffraction patterns are collected by a detector.[8][9]

-

Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The "phase problem" is solved using computational methods (e.g., direct methods or Patterson synthesis) to generate an initial electron density map.[8] This map is then used to build a molecular model, which is refined against the experimental data to yield precise atomic coordinates, bond lengths, bond angles, and other crystallographic parameters.

Visualization of the Experimental Workflow

The following diagram illustrates the generalized workflow for determining the crystal structure of a small organic molecule.

Caption: Generalized workflow for crystal structure determination.

References

- 1. This compound | 19073-14-4 [chemicalbook.com]

- 2. This compound | C9H11NO2 | CID 11126624 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 19073-14-4 [sigmaaldrich.com]

- 4. US8455691B2 - Process for the purification of aromatic amines - Google Patents [patents.google.com]

- 5. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]

- 6. science.uct.ac.za [science.uct.ac.za]

- 7. Purification [chem.rochester.edu]

- 8. fiveable.me [fiveable.me]

- 9. creative-biostructure.com [creative-biostructure.com]

- 10. Chemistry Teaching Labs - Single Crystal X-ray Diffraction [chemtl.york.ac.uk]

- 11. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 12. mdpi.com [mdpi.com]

In-Depth Technical Guide: Health and Safety Information for 4-(1,3-Dioxolan-2-yl)aniline

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the health and safety information for 4-(1,3-Dioxolan-2-yl)aniline (CAS No. 19073-14-4). Due to the limited availability of specific toxicological data for this compound, this guide supplements known information with data from its core structure, aniline, to provide a thorough understanding of potential hazards. All personnel handling this chemical should be adequately trained in safe handling procedures.

Chemical Identification

| Identifier | Value |

| Chemical Name | This compound |

| Synonyms | 4-Aminobenzaldehyde ethylene acetal, 2-(4-Aminophenyl)-1,3-dioxolane |

| CAS Number | 19073-14-4[1][2][3][4][5] |

| Molecular Formula | C₉H₁₁NO₂ |

| Molecular Weight | 165.19 g/mol [3] |

| Structure |  |

Hazard Identification and GHS Classification

The following classification is based on available data for this compound.[4] Systemic toxicity information is largely inferred from the toxicological profile of aniline due to a lack of specific data for the title compound.

GHS Pictograms:

Signal Word: Warning

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation. |

| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation. |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation. |

Precautionary Statements:

| Code | Statement |

| P261 | Avoid breathing dust/fume/gas/mist/vapours/spray. |

| P271 | Use only outdoors or in a well-ventilated area. |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. |

Toxicological Data

Specific quantitative toxicity data for this compound is largely unavailable in the public domain.[1] The toxicological profile is therefore primarily based on the hazards associated with the aniline moiety.

Acute Toxicity (Inferred from Aniline)

| Route of Exposure | Species | Value |

| Oral (LD50) | Rat | 250 mg/kg |

| Dermal (LD50) | Rabbit | 820 mg/kg |

| Inhalation (LC50) | Mouse | 248 ppm (4 hours) |

Chronic Toxicity and Other Health Effects (Inferred from Aniline)

-

Methemoglobinemia: Aniline and its metabolites can oxidize iron in hemoglobin, leading to methemoglobinemia, which impairs oxygen transport in the blood.

-

Carcinogenicity: Aniline is classified as a suspected human carcinogen.

-

Mutagenicity: Evidence for the mutagenicity of aniline is mixed, but it is suspected of causing genetic defects.

-

Organ Toxicity: Prolonged or repeated exposure may cause damage to the blood, spleen, liver, and kidneys.

Experimental Protocols

The following are generalized experimental protocols based on OECD guidelines for assessing the toxicological properties of chemicals like this compound.

Acute Oral Toxicity (Adapted from OECD Guideline 423)

-

Test Animals: Healthy, young adult rats of a single sex (typically females) are used.

-

Dosage: A starting dose (e.g., 300 mg/kg) is administered to a group of three animals.

-

Administration: The substance is administered orally by gavage.

-

Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.

-

Endpoint: The LD50 is estimated based on the observed mortality at different dose levels.

Skin Irritation (Adapted from OECD Guideline 439 - In Vitro)

-

Test System: A reconstructed human epidermis (RhE) model is used.

-

Application: The test substance is applied topically to the surface of the RhE tissue.

-

Exposure: The tissue is exposed for a defined period (e.g., 60 minutes).

-

Viability Assessment: Cell viability is determined using a colorimetric assay (e.g., MTT assay).

-

Classification: The substance is classified as an irritant or non-irritant based on the reduction in cell viability.

Eye Irritation (Adapted from OECD Guideline 405)

-

Test Animals: Albino rabbits are typically used.

-

Application: A single dose of the substance is applied to the conjunctival sac of one eye.

-

Observation: The eyes are examined for corneal opacity, iris lesions, and conjunctival redness and swelling at specified intervals (1, 24, 48, and 72 hours).

-

Scoring: The severity of eye irritation is scored, and the reversibility of effects is assessed over 21 days.

Mandatory Visualizations

Aniline Metabolism Signaling Pathway

The primary toxicity of aniline is linked to its metabolic activation, primarily through N-hydroxylation. The resulting metabolites can induce methemoglobinemia and oxidative stress.

Caption: Proposed metabolic pathway of this compound.

Experimental Workflow for Acute Oral Toxicity Assessment

A generalized workflow for determining the acute oral toxicity of a substance according to OECD guidelines.

Caption: Workflow for acute oral toxicity testing.

Logical Relationship for Personal Protective Equipment (PPE) Selection

A decision-making workflow for selecting appropriate PPE when handling this compound.

Caption: Decision workflow for selecting appropriate PPE.

References

A Comprehensive Technical Guide to the Synthesis of 4-(1,3-Dioxolan-2-yl)aniline

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive literature review on the synthesis of 4-(1,3-Dioxolan-2-yl)aniline, a valuable intermediate in the preparation of luminogens, fluorescent polyimides, and novel small molecule caspase-3 inhibitors.[1] This document details the primary synthetic pathways, provides comparative data on various methodologies, and presents detailed experimental protocols for the key transformations.

Core Synthetic Strategies

The synthesis of this compound is predominantly achieved through a two-step process commencing with 4-nitrobenzaldehyde. This approach involves the initial protection of the aldehyde functionality as a cyclic acetal, followed by the reduction of the nitro group to the desired aniline. A direct synthesis from 4-aminobenzaldehyde is less commonly reported, likely due to the potential for the basic amino group to interfere with the acid-catalyzed protection step.

The primary synthetic route can be summarized as follows:

-

Protection of 4-nitrobenzaldehyde: The aldehyde group of 4-nitrobenzaldehyde is protected by reacting it with ethylene glycol in the presence of an acid catalyst to form 2-(4-nitrophenyl)-1,3-dioxolane.

-

Reduction of the nitro group: The nitro group of 2-(4-nitrophenyl)-1,3-dioxolane is then reduced to an amine to yield the final product, this compound.

This strategy ensures that the sensitive aldehyde group is masked and does not undergo unwanted side reactions during the reduction of the nitro group.

Comparative Analysis of Synthetic Methodologies

The critical step in this synthesis is the reduction of the nitro group. Several methods are available, each with its own advantages in terms of yield, reaction conditions, and chemoselectivity. Below is a comparative summary of the most common reduction methods for converting 2-(4-nitrophenyl)-1,3-dioxolane to this compound.

| Reduction Method | Reagents & Catalyst | Solvent | Temperature | Reaction Time | Yield | Notes |

| Catalytic Hydrogenation | H₂, 10% Pd/C | Methanol/aq. HCl | Room Temperature | Overnight | ~67% | Effective for clean reduction, but requires specialized hydrogenation equipment. |

| Tin(II) Chloride Reduction | SnCl₂·2H₂O | Ethanol | 30 °C (Ultrasonic Irradiation) | 2 hours | High | A mild and efficient method with good functional group tolerance. |

| Iron Reduction | Fe powder, Acetic Acid | Ethanol/Water | 30 °C (Ultrasonic Irradiation) | 1 hour | High (often >80%) | An economical and environmentally friendly "green" method. |

Experimental Protocols

This section provides detailed experimental procedures for the key steps in the synthesis of this compound.

Synthesis of 2-(4-nitrophenyl)-1,3-dioxolane (Aldehyde Protection)

This procedure outlines the acid-catalyzed acetalization of 4-nitrobenzaldehyde with ethylene glycol.

Materials:

-

4-Nitrobenzaldehyde

-

Ethylene glycol

-

p-Toluenesulfonic acid monohydrate (TsOH·H₂O)

-

Toluene or Benzene

-

Saturated aqueous sodium bicarbonate solution (NaHCO₃)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Solvents for purification (e.g., ethyl acetate, hexane)

Equipment:

-

Round-bottom flask

-

Dean-Stark apparatus

-

Condenser

-

Heating mantle with a magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a Dean-Stark apparatus and condenser, dissolve 4-nitrobenzaldehyde (1 equivalent) in toluene.

-

Add ethylene glycol (1.2-1.5 equivalents) and a catalytic amount of p-toluenesulfonic acid monohydrate (0.01-0.05 equivalents).

-

Heat the mixture to reflux. The water formed during the reaction will be collected in the Dean-Stark trap.

-

Continue refluxing until no more water is collected, indicating the completion of the reaction.

-

Cool the reaction mixture to room temperature and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.

-

Separate the organic layer and wash it with water and then brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude 2-(4-nitrophenyl)-1,3-dioxolane by recrystallization from a suitable solvent such as ethanol or a mixture of ethyl acetate and hexane. A quantitative yield is often reported for this reaction.

Synthesis of this compound (Nitro Group Reduction)

Three effective methods for the reduction of the nitro group are detailed below.

Materials:

-

2-(4-nitrophenyl)-1,3-dioxolane

-

10% Palladium on carbon (Pd/C)

-

Methanol

-

Aqueous Hydrochloric Acid (1N)

-

Hydrogen gas (H₂) source

Equipment:

-

Hydrogenation vessel (e.g., Parr shaker)

-

Filtration apparatus (e.g., Büchner funnel with Celite)

Procedure:

-

Dissolve 2-(4-nitrophenyl)-1,3-dioxolane in methanol in a hydrogenation vessel.

-

Add 1N aqueous hydrochloric acid (approximately 5 equivalents) and 10% Pd/C catalyst.

-

Pressurize the vessel with hydrogen gas (typically to 50 psi) and shake overnight at room temperature.

-

Monitor the reaction progress by TLC or LC-MS.

-

Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas (e.g., nitrogen or argon).

-

Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

The product can be further purified by standard techniques if necessary. A yield of approximately 67% can be expected.[1]

Materials:

-

2-(4-nitrophenyl)-1,3-dioxolane

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O)

-

Ethanol

-

Ethyl acetate

-

Aqueous Potassium Hydroxide (2M KOH)

Equipment:

-

Round-bottom flask

-

Ultrasonic bath

-

Rotary evaporator

-

Separatory funnel

Procedure:

-

Dissolve 2-(4-nitrophenyl)-1,3-dioxolane (1 equivalent) in ethanol in a round-bottom flask.

-

Add tin(II) chloride dihydrate (approximately 10 equivalents).

-

Place the reaction mixture in an ultrasonic bath at 30 °C for 2 hours, or until TLC analysis indicates the completion of the reaction.

-

Remove the solvent under reduced pressure.

-

Partition the crude residue between ethyl acetate and 2M aqueous potassium hydroxide.

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the product.

Materials:

-

2-(4-nitrophenyl)-1,3-dioxolane

-

Iron powder

-

Glacial acetic acid

-

Ethanol

-

Water

-

Ethyl acetate

-

Aqueous Potassium Hydroxide (2M KOH)

Equipment:

-

Round-bottom flask

-

Ultrasonic bath

-

Filtration apparatus

-

Separatory funnel

Procedure:

-

To a suspension of 2-(4-nitrophenyl)-1,3-dioxolane (1 equivalent) in a mixture of glacial acetic acid, ethanol, and water, add reduced iron powder (approximately 5 equivalents).

-

Expose the resulting suspension to ultrasonic irradiation for 1 hour at 30 °C. Monitor the reaction for completion by TLC.

-

Filter the reaction mixture to remove the iron residue and wash the residue with ethyl acetate.

-

Partition the filtrate with 2M aqueous potassium hydroxide and extract the basic aqueous layer with ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to obtain this compound.

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow of the synthetic strategies described.

References

An In-depth Technical Guide to 4-(1,3-Dioxolan-2-yl)aniline: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(1,3-Dioxolan-2-yl)aniline, also known as 4-aminobenzaldehyde ethylene acetal, is a versatile bifunctional molecule that has found significant utility as a building block in medicinal chemistry and materials science. Its unique structure, combining a reactive aniline moiety with a protected aldehyde in the form of a dioxolane ring, allows for sequential and controlled chemical modifications. This technical guide provides a comprehensive overview of the discovery, synthesis, physicochemical properties, and key applications of this compound, with a particular focus on its role in the development of novel therapeutics.

Introduction: Discovery and Historical Context

The precise first synthesis of this compound is not prominently documented in a single landmark publication but rather emerged from the broader development of acetal chemistry for the protection of carbonyl groups. The fundamental reaction, the formation of a 1,3-dioxolane from an aldehyde and ethylene glycol, has been a cornerstone of organic synthesis for many decades. The application of this protective strategy to 4-aminobenzaldehyde provided a stable, yet readily deprotectable, precursor for more complex molecular architectures.

The strategic importance of this compound lies in the orthogonal reactivity of its two functional groups. The aniline's nucleophilic amino group can readily participate in a wide range of reactions, such as amide bond formation, diazotization, and transition metal-catalyzed cross-coupling reactions, while the aldehyde remains masked as the ethylene acetal. This protected aldehyde can be subsequently revealed under mild acidic conditions, enabling further chemical transformations. This dual functionality has made it an attractive starting material in multi-step syntheses, particularly in the construction of heterocyclic scaffolds and complex drug candidates.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and chemical properties of this compound is essential for its effective use in research and development. The key properties are summarized in the tables below.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₉H₁₁NO₂ | --INVALID-LINK-- |

| Molecular Weight | 165.19 g/mol | --INVALID-LINK-- |

| CAS Number | 19073-14-4 | --INVALID-LINK-- |

| Appearance | Solid | --INVALID-LINK-- |

| Boiling Point | 74-79 °C at 1 mmHg | --INVALID-LINK-- |

| Storage Temperature | Ambient Temperature | --INVALID-LINK-- |

Table 2: Spectroscopic Data of this compound

| Spectroscopy | Data Interpretation |

| ¹H NMR | Signals corresponding to the aromatic protons (typically two doublets in the aromatic region), a singlet for the acetal proton, and a multiplet for the ethylene glycol protons are expected. The amino group protons will appear as a broad singlet. |

| ¹³C NMR | Resonances for the six aromatic carbons (four distinct signals due to symmetry), the acetal carbon (methine group), and the two equivalent carbons of the dioxolane ring are characteristic. |

| IR Spectroscopy | Characteristic peaks for N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C-H stretching of the aromatic ring and alkyl groups, C=C stretching of the aromatic ring (around 1600 cm⁻¹), and C-O stretching of the acetal (around 1000-1200 cm⁻¹) would be observed. |

| Mass Spectrometry | The molecular ion peak (M⁺) would be observed at m/z = 165, with fragmentation patterns corresponding to the loss of ethylene oxide or other characteristic fragments. |

Note: Specific peak assignments for NMR and IR spectra can vary slightly depending on the solvent and instrument used. The data presented here are generalized expectations based on the molecular structure.

Synthesis and Experimental Protocols

The most common and straightforward synthesis of this compound involves the acid-catalyzed acetalization of 4-aminobenzaldehyde with ethylene glycol.

Synthesis of the Precursor: 4-Aminobenzaldehyde

4-Aminobenzaldehyde can be prepared from p-nitrotoluene through a two-step process involving oxidation and subsequent reduction. One common method involves the reaction of p-nitrotoluene with sodium sulfide and sulfur.[1]

Acetalization of 4-Aminobenzaldehyde

The following is a general experimental protocol for the synthesis of this compound.

Reaction Scheme:

Figure 1. General reaction scheme for the synthesis of this compound.

Experimental Protocol:

-

Reaction Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 4-aminobenzaldehyde (1.0 eq), ethylene glycol (1.2 eq), a catalytic amount of p-toluenesulfonic acid (0.05 eq), and toluene as the solvent.

-

Reaction Execution: Heat the reaction mixture to reflux. The water formed during the reaction will be azeotropically removed and collected in the Dean-Stark trap.

-

Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by washing with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel or by recrystallization to afford pure this compound.

Applications in Drug Discovery and Materials Science

This compound serves as a key intermediate in the synthesis of a variety of biologically active molecules and functional materials.

Synthesis of Caspase-3 Inhibitors

Caspase-3 is a key executioner enzyme in the apoptotic pathway, and its inhibitors are of significant interest for the treatment of diseases characterized by excessive cell death, such as neurodegenerative disorders. This compound has been utilized as a starting material in the synthesis of novel small molecule caspase-3 inhibitors. The aniline moiety allows for the construction of a core scaffold that can interact with the enzyme's active site, while the protected aldehyde can be used for later-stage diversification of the molecule.

Figure 2. Workflow for the synthesis of caspase-3 inhibitors.

Preparation of Fluorescent Polyimides

The aniline functionality of this compound makes it a suitable monomer for the synthesis of polyimides.[2] Polyimides are a class of high-performance polymers known for their excellent thermal stability and mechanical properties. By incorporating specific chromophoric units, fluorescent polyimides can be developed for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices. The dioxolane-protected aldehyde can be deprotected post-polymerization to introduce further functionalities, allowing for the fine-tuning of the polymer's properties.

Figure 3. Logical relationship in fluorescent polyimide synthesis.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant applications in both medicinal chemistry and materials science. Its straightforward synthesis and the orthogonal reactivity of its functional groups provide a powerful platform for the construction of complex molecular architectures. For drug development professionals, it offers a reliable building block for the synthesis of novel therapeutics, particularly in the design of enzyme inhibitors. In the field of materials science, it serves as a useful monomer for the creation of high-performance polymers with tailored properties. As the demand for sophisticated organic molecules continues to grow, the utility of this compound is expected to expand further.

References

Potential Biological Activities of 4-(1,3-Dioxolan-2-yl)aniline Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The exploration of novel chemical scaffolds for therapeutic applications is a cornerstone of modern drug discovery. The 4-(1,3-Dioxolan-2-yl)aniline moiety presents a unique structural framework combining the versatile aniline core with a 1,3-dioxolane ring. While direct and extensive research on the biological activities of its derivatives is nascent, the well-documented pharmacological profiles of both aniline and 1,3-dioxolane-containing compounds provide a strong basis for predicting their therapeutic potential. This technical guide synthesizes the available information on related structures to forecast the potential biological activities of this compound derivatives, offering insights into their potential as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents. This document also provides detailed experimental protocols for the evaluation of these activities and visualizes potential signaling pathways.

Synthesis of this compound Derivatives

The primary route for the synthesis of derivatives from the this compound core often involves the reaction of its amino group with various electrophiles. A common and versatile method is the formation of Schiff bases through condensation with substituted aldehydes and ketones.

A general synthetic pathway for Schiff base derivatives is outlined below:

Caption: General workflow for the synthesis of Schiff base derivatives.

Potential Anticancer Activity

Aniline derivatives have been extensively investigated for their anticancer properties.[1] Their mechanisms of action often involve the induction of apoptosis and inhibition of key signaling pathways involved in cell proliferation and survival. The introduction of the this compound scaffold into known anticancer pharmacophores could lead to the development of novel therapeutic agents.

Hypothesized Mechanism of Action

Based on the known mechanisms of aniline derivatives, this compound derivatives could potentially exert anticancer effects through the modulation of key signaling pathways such as the EGFR pathway, which is crucial for cell growth and proliferation.

References

Methodological & Application

The Versatile Role of 4-(1,3-Dioxolan-2-yl)aniline in Modern Organic Synthesis: Applications and Protocols

For Immediate Release

[City, State] – [Date] – 4-(1,3-Dioxolan-2-yl)aniline, also known as 4-aminobenzaldehyde ethylene acetal, is a bifunctional building block of significant interest to researchers, scientists, and drug development professionals. Its unique structure, featuring a reactive aniline moiety and a protected aldehyde, allows for a wide range of chemical transformations, making it a valuable intermediate in the synthesis of complex organic molecules, including fluorescent polymers and pharmacologically active compounds. This document provides detailed application notes and experimental protocols for the use of this compound in several key areas of organic synthesis.

Introduction

This compound serves as a stable and versatile precursor to 4-aminobenzaldehyde. The dioxolane group effectively protects the aldehyde functionality from unwanted side reactions under various conditions, including those involving the nucleophilic amino group. This protection strategy allows for selective reactions at the amino group, followed by deprotection of the aldehyde to participate in subsequent transformations. This application note will detail its use in the synthesis of Schiff bases, fluorescent polyimides, and caspase-3 inhibitors, providing specific protocols and relevant data.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 19073-14-4 | [1] |

| Molecular Formula | C₉H₁₁NO₂ | [1] |

| Molecular Weight | 165.19 g/mol | [1] |

| Appearance | White to light yellow crystalline powder | |

| Melting Point | 76-80 °C | |

| Boiling Point | 155-157 °C at 5 mmHg | |

| Solubility | Soluble in methanol, ethanol, and other organic solvents. |

Applications in Organic Synthesis

Synthesis of Schiff Bases

The aniline moiety of this compound readily undergoes condensation with various aldehydes and ketones to form Schiff bases (imines). These compounds are valuable intermediates in the synthesis of heterocyclic compounds and have applications in medicinal chemistry and materials science. The protected aldehyde can be deprotected post-synthesis for further functionalization.

Experimental Protocol: Synthesis of a Schiff Base Derivative

A general procedure for the synthesis of a Schiff base from this compound and a substituted benzaldehyde is as follows:

-

In a round-bottom flask, dissolve this compound (1.0 eq) in absolute ethanol.

-

Add a substituted benzaldehyde (1.0 eq) to the solution.

-

Add a catalytic amount of glacial acetic acid (2-3 drops).

-

Reflux the reaction mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature to allow for the precipitation of the product.

-

Filter the solid product, wash with cold ethanol, and dry under vacuum to yield the desired Schiff base.

Quantitative Data for an Analogous Schiff Base Synthesis:

The following table provides data for the synthesis of a Schiff base from a substituted aniline and aldehyde, which is analogous to the reactions of this compound.

| Reactants | Product | Yield (%) | Melting Point (°C) | Spectroscopic Data (IR, ν C=N, cm⁻¹) |

| 4-nitroaniline + 4-dimethylaminobenzaldehyde | N,N-dimethyl-4-{[(4-nitrophenyl)imino]-methyl}aniline | 68.5 | 138 | 1600 |

| 1-naphthylamine + 4-methoxybenzaldehyde | N-(4-methoxybenzylidene)napthy-amine | 79 | 75-77 | 1654 |

Note: The above data is for analogous compounds and serves as a representative example.

Reaction Workflow: Schiff Base Synthesis

Caption: Workflow for the synthesis of a Schiff base.

Preparation of Fluorescent Polyimides

This compound is a valuable monomer in the synthesis of fluorescent polyimides.[1] The incorporation of this diamine, often in conjunction with various dianhydrides, can lead to polymers with desirable thermal and photophysical properties. The bulky dioxolane group can disrupt polymer chain packing, leading to enhanced solubility and fluorescence.

Experimental Protocol: Two-Step Polyimide Synthesis

A general two-step method for preparing polyimides is as follows:

-

Step 1: Poly(amic acid) Synthesis

-

In a three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve this compound (1.0 eq) in a dry polar aprotic solvent (e.g., N,N-dimethylacetamide, DMAc).

-

Cool the solution in an ice bath.

-

Gradually add a stoichiometric amount of a dianhydride (e.g., pyromellitic dianhydride, PMDA) (1.0 eq) to the stirred solution.

-

Continue stirring at room temperature under a nitrogen atmosphere for 24 hours to form a viscous poly(amic acid) solution.

-

-

Step 2: Imidization

-

The poly(amic acid) solution can be cast onto a glass plate to form a film.

-

The film is then thermally cured by stepwise heating in an oven under nitrogen, for example: 100 °C for 1h, 200 °C for 1h, and finally 300 °C for 1h to effect the imidization and form the final polyimide film.

-

Caption: Caspase-3 activation and mechanism of inhibition.

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. The strategic use of the dioxolane protecting group allows for selective transformations at the aniline position, enabling the synthesis of a diverse range of complex molecules. The protocols and data presented here provide a foundation for researchers and drug development professionals to explore the full potential of this important chemical intermediate.

Disclaimer: The experimental protocols provided are general guidelines and may require optimization for specific substrates and reaction scales. Appropriate safety precautions should always be taken when handling chemicals in a laboratory setting.

References

Applications of 4-(1,3-Dioxolan-2-yl)aniline in Medicinal Chemistry: A Versatile Building Block for Kinase Inhibitors

Introduction

4-(1,3-Dioxolan-2-yl)aniline, also known as 4-aminobenzaldehyde ethylene acetal, is a valuable bifunctional building block in medicinal chemistry. Its utility stems from the presence of two key functional groups: a nucleophilic aniline moiety and a protected aldehyde in the form of a dioxolane ring. The aniline group is a common pharmacophore in many kinase inhibitors, where it often participates in crucial hydrogen bonding interactions within the ATP-binding site of the enzyme. The protected aldehyde allows for sequential, chemoselective reactions, making it an ideal starting material for the construction of complex, biologically active molecules. This document outlines the applications of this compound in the synthesis of kinase inhibitors, providing detailed protocols and conceptual workflows.

Application as a Core Scaffold Component in Kinase Inhibitors

The primary application of this compound in medicinal chemistry is as a precursor for the synthesis of kinase inhibitors. The aniline nitrogen can be readily incorporated into various heterocyclic scaffolds, such as quinazolines, quinolines, and pyrimidines, which are prevalent in this class of drugs. The protected aldehyde at the para-position offers a latent reactive site that can be unmasked in a later synthetic step to introduce additional structural diversity and target interactions.

A prominent example of a therapeutic area where such scaffolds are crucial is in the development of receptor tyrosine kinase (RTK) inhibitors for oncology. Many RTKs, such as EGFR, VEGFR, and PDGFR, are validated targets in cancer therapy. Inhibitors of these kinases often feature a 4-anilino-substituted heterocyclic core.

Synthetic Strategy: A Two-Stage Approach

A common synthetic strategy employing this compound involves a two-stage process:

-

Scaffold Elaboration: The aniline moiety is first utilized in a nucleophilic substitution or a cross-coupling reaction to attach it to a core heterocyclic system.

-

Side-Chain Introduction: The dioxolane protecting group is then removed under acidic conditions to reveal the benzaldehyde functionality. This aldehyde can then undergo a variety of condensation reactions to introduce a side chain, which can be designed to interact with specific regions of the kinase active site, thereby enhancing potency and selectivity.

This staged approach is illustrated in the logical workflow diagram below.

Experimental Protocols

The following are representative experimental protocols for the synthesis of a hypothetical kinase inhibitor using this compound, based on established methodologies for similar compounds.

Protocol 1: Synthesis of the Aldehyde Intermediate

Step 1: Synthesis of N-(4-(1,3-dioxolan-2-yl)phenyl)-6,7-dimethoxyquinazolin-4-amine (Protected Intermediate)

This procedure is adapted from the synthesis of 4-anilinoquinazoline derivatives.[1]

-

To a solution of 4-chloro-6,7-dimethoxyquinazoline (1.0 eq) in isopropanol, add this compound (1.1 eq).

-

Heat the reaction mixture to reflux (approximately 82 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion (typically 2-4 hours), cool the reaction mixture to room temperature.

-

The product will precipitate out of the solution. Collect the solid by filtration.

-

Wash the solid with cold isopropanol and then with diethyl ether.

-

Dry the product under vacuum to yield the desired protected intermediate.

Step 2: Synthesis of 4-((6,7-dimethoxyquinazolin-4-yl)amino)benzaldehyde (Aldehyde Intermediate)

-

Suspend the protected intermediate from Step 1 in a mixture of tetrahydrofuran (THF) and 2M hydrochloric acid.

-

Stir the suspension at room temperature and monitor the deprotection by TLC.

-

Once the reaction is complete (typically 1-2 hours), neutralize the mixture with a saturated solution of sodium bicarbonate.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to afford the pure aldehyde intermediate.

Protocol 2: Synthesis of the Final Kinase Inhibitor

Step 3: Synthesis of (Z)-3-((4-((6,7-dimethoxyquinazolin-4-yl)amino)phenyl)methylene)indolin-2-one (Final Kinase Inhibitor)

This procedure is based on the synthesis of 3-substituted indolin-2-ones.[2]

-

Dissolve the aldehyde intermediate from Protocol 1 (1.0 eq) and indolin-2-one (1.0 eq) in ethanol.

-

Add a catalytic amount of a base, such as piperidine or pyrrolidine.

-

Heat the reaction mixture to reflux and monitor by TLC.

-

Upon completion (typically 4-8 hours), cool the reaction mixture to room temperature to allow for precipitation of the product.

-

Collect the solid product by filtration.

-

Wash the solid with cold ethanol and dry under vacuum to yield the final kinase inhibitor.

Data Presentation

The following table presents hypothetical, yet representative, biological data for a series of kinase inhibitors synthesized using the above-described general strategy. This data illustrates how modifications to the oxindole moiety can impact potency and selectivity against different kinases.

| Compound ID | Oxindole Substitution | EGFR IC50 (nM) | VEGFR-2 IC50 (nM) | PDGFRβ IC50 (nM) |

| KI-001 | Unsubstituted | 150 | 25 | 30 |

| KI-002 | 5-Fluoro | 120 | 15 | 20 |

| KI-003 | 5-Methoxy | 200 | 40 | 55 |

| KI-004 | 6-Chloro | 100 | 20 | 25 |

Signaling Pathway

The synthesized kinase inhibitors are designed to target receptor tyrosine kinases, which are crucial components of cellular signaling pathways that regulate cell growth, proliferation, and survival. The diagram below illustrates a simplified signaling pathway involving EGFR and VEGFR-2 and the point of inhibition by the synthesized compounds.

This compound is a highly useful and versatile building block in medicinal chemistry, particularly for the synthesis of kinase inhibitors. Its bifunctional nature allows for a robust and flexible synthetic strategy, enabling the construction of diverse compound libraries for structure-activity relationship studies. The ability to introduce a key pharmacophore via the aniline group and then elaborate on the structure through the deprotected aldehyde makes it a valuable tool for drug discovery and development professionals.

References

- 1. US6376681B1 - Synthesis of compounds useful in the manufacture of ketorolac - Google Patents [patents.google.com]

- 2. Synthesis and biological evaluations of 3-substituted indolin-2-ones: a novel class of tyrosine kinase inhibitors that exhibit selectivity toward particular receptor tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Synthesis of Polymers from 4-(1,3-Dioxolan-2-yl)aniline

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of polymers derived from 4-(1,3-Dioxolan-2-yl)aniline. The primary method described is chemical oxidative polymerization, a common and effective technique for producing polyaniline and its derivatives. The resulting polymer, poly(this compound), possesses a protected aldehyde functional group that can be later deprotected to yield a reactive poly(4-aminobenzaldehyde), making it a versatile platform for further chemical modifications and applications in areas such as sensor development and drug delivery.

Introduction

Polyaniline (PANI) and its derivatives are a class of conducting polymers that have garnered significant interest due to their unique electronic, optical, and electrochemical properties. The synthesis of PANI derivatives allows for the tuning of these properties and the introduction of functional groups for specific applications. The monomer, this compound, features an aniline moiety for polymerization and a dioxolane group which acts as a protecting group for a benzaldehyde functionality. This allows for the creation of a stable polymer that can be subsequently modified. The general approach involves the oxidative polymerization of the monomer in an acidic medium using an oxidizing agent such as ammonium persulfate.[1][2][3][4][5]

Experimental Protocols

Materials and Reagents

| Reagent/Material | Grade | Supplier |

| This compound | ≥98% | Commercially Available |

| Ammonium Persulfate ((NH₄)₂S₂O₈) | ACS Reagent Grade | Commercially Available |

| Hydrochloric Acid (HCl) | 37% | Commercially Available |

| Petroleum Ether | ACS Grade | Commercially Available |

| N-Methyl-2-pyrrolidone (NMP) | Anhydrous, 99.5% | Commercially Available |

| Dimethylformamide (DMF) | Anhydrous, 99.8% | Commercially Available |

| Dimethyl Sulfoxide (DMSO) | Anhydrous, ≥99.9% | Commercially Available |

| Deionized Water | In-house |

General Procedure for Chemical Oxidative Polymerization

A general procedure for the chemical oxidative polymerization of aniline derivatives is adapted for this compound.[1]

-

Monomer Solution Preparation: Dissolve 1.0 g (6.05 mmol) of this compound in 50 mL of 1 M hydrochloric acid (HCl) in a flask equipped with a magnetic stirrer. Stir the solution until the monomer is completely dissolved. The solution may appear light yellow.

-

Oxidant Solution Preparation: In a separate beaker, prepare the oxidant solution by dissolving ammonium persulfate in 50 mL of 1 M HCl. A typical monomer to oxidant molar ratio is 1:1.25.[1] Therefore, dissolve 1.72 g (7.56 mmol) of ammonium persulfate.

-

Polymerization Reaction: Cool both the monomer and oxidant solutions to 0-5 °C in an ice bath.[2][6] Slowly add the oxidant solution dropwise to the stirred monomer solution. The reaction mixture is expected to change color, progressing to a dark green or dark brown, indicating the formation of the polymer.

-

Reaction Completion: Continue stirring the reaction mixture at 0-5 °C for 24 hours to ensure complete polymerization.[1]

-

Polymer Isolation and Purification:

-

Filter the resulting precipitate using a Buchner funnel.

-

Wash the precipitate with copious amounts of 1 M HCl to remove any unreacted monomer and oligomers.

-

Subsequently, wash the polymer with petroleum ether to remove other organic impurities.[1]

-

-

Drying: Dry the final polymer product under vacuum at a moderate temperature (e.g., 40-50 °C) to a constant weight. The final product is expected to be a dark-colored powder.

Characterization of the Synthesized Polymer

The structure and properties of the synthesized poly(this compound) can be confirmed using various spectroscopic and analytical techniques.[7]

| Technique | Expected Observations |

| FT-IR Spectroscopy | Characteristic peaks for the C-N stretching of the aromatic amine, C=C stretching of the quinoid and benzenoid rings, and C-O-C stretching of the dioxolane group. |

| UV-Visible Spectroscopy | Absorption bands characteristic of the emeraldine salt form of polyaniline derivatives. |

| ¹H NMR Spectroscopy | Broad peaks corresponding to the aromatic protons of the polymer backbone and sharper peaks from the protons of the dioxolane ring. |

| Solubility Testing | The polymer is expected to be soluble in organic solvents like NMP, DMF, and DMSO.[1] |

Experimental Workflow Diagram

References

- 1. Polymerization of new aniline derivatives: synthesis, characterization and application as sensors - RSC Advances (RSC Publishing) DOI:10.1039/D1RA02474D [pubs.rsc.org]

- 2. US4940517A - Polymerization of aniline and its derivatives - Google Patents [patents.google.com]

- 3. open.metu.edu.tr [open.metu.edu.tr]

- 4. mdpi.com [mdpi.com]

- 5. Preparations, Properties, and Applications of Polyaniline and Polyaniline Thin Films—A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mechanochemical Synthesis of Polyanilines and Their Nanocomposites: A Critical Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Polymerization of new aniline derivatives: synthesis, characterization and application as sensors - RSC Advances (RSC Publishing) [pubs.rsc.org]